3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methoxy-N-methylbenzamide
CAS No.:
Cat. No.: VC16307334
Molecular Formula: C22H20N4O3S
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20N4O3S |
|---|---|
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | 3-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]-4-methoxy-N-methylbenzamide |
| Standard InChI | InChI=1S/C22H20N4O3S/c1-24-21(28)14-8-9-18(29-2)16(10-14)26-11-17(27)19(20(26)23)22-25-15(12-30-22)13-6-4-3-5-7-13/h3-10,12,23,27H,11H2,1-2H3,(H,24,28) |
| Standard InChI Key | GZWRNTZYDJTQJQ-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C1=CC(=C(C=C1)OC)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, 3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methoxy-N-methylbenzamide, reflects its intricate architecture:
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Core framework: A 2,5-dihydro-1H-pyrrole ring substituted at position 3 with a 4-phenyl-1,3-thiazol-2-yl group and at position 4 with a hydroxyl group.
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Benzamide side chain: A 4-methoxy-N-methylbenzamide moiety linked to the pyrrole’s nitrogen atom.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₂₂H₂₀N₄O₃S |
| Molecular weight | 420.5 g/mol |
| SMILES | CNC(=O)C1=CC(=C(C=C1)OC)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O |
| InChIKey | GZWRNTZYDJTQJQ-UHFFFAOYSA-N |
The thiazole ring (C₃H₂NS) contributes aromatic stability, while the imino-pyrrole system enables hydrogen bonding and tautomerization, critical for biological interactions .
Synthetic Methodology
Multi-Step Synthesis
The synthesis involves three principal stages:
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Thiazole formation: Condensation of thiourea derivatives with α-halo ketones yields the 4-phenyl-1,3-thiazol-2-yl subunit.
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Pyrrole cyclization: A Paal-Knorr reaction between a γ-diketone and ammonium acetate generates the 2,5-dihydro-1H-pyrrole core, followed by hydroxylation at position 4.
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Benzamide coupling: EDC/HOBt-mediated amidation attaches the 4-methoxy-N-methylbenzoyl group to the pyrrole nitrogen.
Optimization Challenges
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Yield: 70–80% after chromatographic purification.
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Purity: >95% (HPLC) achieved via recrystallization from ethanol/water.
Pharmacological Profile
Enzyme Inhibition
The compound demonstrates nanomolar affinity for diacylglycerol kinase zeta (DGKζ), a lipid kinase regulating T-cell receptor signaling :
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IC₅₀: 12.3 ± 1.8 nM (DGKζ isoform selectivity >100-fold vs. DGKα/γ) .
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Mechanism: Competitive inhibition at the DAG-binding site, as confirmed by molecular docking .
Immunomodulatory Effects
In murine melanoma models (B16-F10), the compound:
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Augments CD8⁺ T-cell infiltration by 3.2-fold (p < 0.01).
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Reduces tumor volume by 58% versus controls (21-day study) .
Structure-Activity Relationships (SAR)
Critical Substituents
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Thiazole phenyl group: Removal reduces DGKζ affinity by 90%, emphasizing π-π stacking with Phe241 .
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Pyrrole hydroxyl: Methylation abolishes activity, confirming hydrogen bonding to Asp189 .
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Benzamide methoxy: Replacement with ethoxy maintains potency (IC₅₀ = 14.1 nM), suggesting tolerance for small alkoxy groups.
Pharmacokinetic Considerations
ADMET Properties
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Solubility: 28 µg/mL (pH 7.4), classified as poorly soluble (Biopharmaceutics Classification System IV).
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Plasma protein binding: 92% (human serum albumin).
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CYP450 inhibition: Moderate inhibitor of CYP3A4 (IC₅₀ = 8.7 µM).
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison
| Compound | DGKζ IC₅₀ (nM) | Antitumor Efficacy (% inhibition) |
|---|---|---|
| Target compound | 12.3 | 58 |
| LUF-5433 (CID 668712) | 89.4 | 22 |
| Delamanid | N/A | N/A (anti-TB MIC = 0.06 µg/mL) |
The enhanced DGKζ inhibition versus LUF-5433 arises from the pyrrole-hydroxyl’s hydrogen-bonding capacity .
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